3-Methylthieno[2,3-d]triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methylthieno[2,3-d]triazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-9-5-3(7-8-9)2-4(12-5)6(10)11/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTVSCBDDJNOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092229-94-0 | |
| Record name | 3-methyl-3H-thieno[2,3-d][1,2,3]triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthieno[2,3-d]triazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthieno[2,3-d]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. For instance, a series of 1,2,3-triazole-cored analogs were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2). These compounds demonstrated significant inhibitory effects with selectivity towards cancer cells over normal cells, suggesting a promising avenue for targeted cancer therapies .
2. Enzyme Inhibition
The compound has also shown potential as an inhibitor for specific enzymes. For example, derivatives of thieno[3,2-d]pyrimidinones were designed to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which plays a role in steroid metabolism. The synthesized compounds exhibited varying degrees of inhibition, indicating that modifications to the triazole structure can enhance biological activity .
3. Drug Delivery Systems
The ability of triazole-containing compounds to form metal-organic frameworks (MOFs) has been explored for drug delivery applications. Complexes formed with 3-Methylthieno[2,3-d]triazole-5-carboxylic acid have demonstrated effective encapsulation and release profiles for small-molecule drugs, enhancing their therapeutic efficacy while minimizing side effects .
Materials Science Applications
1. Metal-Organic Frameworks (MOFs)
The coordination properties of this compound allow it to be utilized in the synthesis of MOFs. These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation. Recent studies have shown that MOFs constructed from this compound exhibit excellent stability and functionality in various environments .
2. Photophysical Properties
Research has indicated that derivatives of triazole acids can serve as effective fluorophores due to their unique optical properties. The photophysical characteristics of these compounds suggest their potential use in imaging and sensing applications within biological systems. The ability to form stable aggregates enhances their fluorescence efficiency, making them suitable candidates for bioimaging technologies .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methylthieno[2,3-d]triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-methylthieno[2,3-d]triazole-5-carboxylic acid with its analogues:
Key Observations:
- Substituent Effects : The carboxylic acid group enhances water solubility and reactivity (e.g., salt formation, amide coupling), whereas ester derivatives (e.g., methyl/ethyl esters) improve membrane permeability as prodrugs .
- Molecular Weight : Smaller compounds like 3-methoxy-thiazole-5-carboxylic acid (159.17 g/mol) may exhibit better pharmacokinetic profiles compared to bulkier analogues (e.g., 272.32 g/mol for 3a) .
Biological Activity
3-Methylthieno[2,3-d]triazole-5-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It binds to enzymes and receptors through hydrogen bonding and dipole interactions, influencing several biochemical pathways. This compound has been shown to exhibit:
- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Antitumor Activity : Demonstrated potential in inhibiting cancer cell proliferation.
Research Findings
- Antimicrobial Properties : Studies indicate that triazole compounds, including this compound, possess significant antimicrobial properties. For example, research has shown that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans .
- Antitumor Effects : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against prostate (PC3) and skin (A375) cancer cell lines, showing IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (μg/mL) |
|---|---|---|---|
| This compound | High | Moderate to High | 40.46 - 75.05 |
| Thiazole Derivatives | Moderate | Moderate | Varies |
| 1,2,3-Triazole Derivatives | High | High | Varies |
This table summarizes the comparative biological activities of this compound with similar heterocyclic compounds.
Case Study 1: Antitumor Efficacy
In a study evaluating the anticancer properties of various triazole derivatives, this compound was found to inhibit cell proliferation in PC3 prostate cancer cells with an IC50 value of approximately 40.46 μg/mL. This was notably lower than the IC50 for cisplatin (30.11 μg/mL), indicating comparable efficacy while exhibiting lower toxicity towards normal cells (MRC5) with IC50 values above 76 μg/mL .
Case Study 2: Antimicrobial Testing
A series of tests conducted on different derivatives showed that this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, showcasing its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the established synthetic methodologies for 3-Methylthieno[2,3-d]triazole-5-carboxylic acid?
- Methodological Answer: A common approach involves multi-step heterocyclic synthesis, starting with cyclization of thiophene derivatives followed by triazole ring formation. For example, ethyl ester precursors (e.g., ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate) can be synthesized via condensation reactions under reflux with acetic acid as a solvent and sodium acetate as a catalyst. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative . Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like anhydrides, as observed in analogous dioxane-carboxylic acid syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm the triazole and thiophene ring connectivity. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm) and N-H bonds.
- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding patterns (e.g., dimeric O–H···O interactions) validate crystallographic packing .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be systematically addressed?
- Methodological Answer: Discrepancies often arise from dynamic vs. static structural features. For example:
- Tautomerism: If NMR suggests proton exchange (e.g., triazole NH tautomerism), SCXRD provides static snapshots. Use temperature-dependent NMR to study equilibrium states.
- Disorder: Refine crystallographic models with SHELXL’s PART instructions to account for disordered atoms. Cross-validate with DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with experimental data .
Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity.
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and active-site residues (e.g., catalytic lysine or arginine) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Substituent Modulation: Introduce electron-donating groups (e.g., methyl, methoxy) to the thiophene ring to improve lipophilicity and membrane permeability. Replace the 3-methyl group with halogens (e.g., Cl, Br) to test antiviral potency.
- Salt Formation: Synthesize sodium or potassium salts to enhance solubility. Monitor stability via pH-dependent UV-Vis spectroscopy and compare IC values in bioassays .
Experimental Design & Data Analysis
Q. What experimental protocols minimize byproducts during triazole ring formation?
- Methodological Answer:
- Stepwise Synthesis: Isolate intermediates (e.g., thieno-isothiazole precursors) before triazole cyclization to reduce competing pathways.
- Catalytic Optimization: Screen catalysts (e.g., Cu(I) for click chemistry) and solvents (e.g., DMF vs. THF) to favor regioselectivity. Monitor reaction progress via TLC or HPLC-MS .
Q. How should researchers handle low-resolution crystallographic data for this compound?
- Methodological Answer:
- Data Collection: Use synchrotron radiation for small or weakly diffracting crystals. Increase exposure time and reduce temperature to minimize thermal motion.
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use restraints (e.g., DFIX for bond lengths) guided by spectroscopic data to stabilize refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
